molecular formula C11H10ClN3O B1433028 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1384428-67-4

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B1433028
CAS No.: 1384428-67-4
M. Wt: 235.67 g/mol
InChI Key: SYBUINUERLBAPT-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chloro group, and a methylphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazole ring. The final step involves the chlorination of the triazole derivative using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new triazole derivatives with different substituents.

    Oxidation Reactions: Formation of oxides or other oxidized products.

    Reduction Reactions: Formation of alcohol or amine derivatives.

Scientific Research Applications

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.

    Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and other biological processes.

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agricultural Chemistry: Used in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The chloro group and methylphenyl group can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(4-methylphenyl)-1-propanone: An intermediate for the synthesis of stimulant drugs.

    1-(3-chlorophenyl)-2-(1H-1,2,3-triazol-4-yl)ethanone: A similar triazole derivative with a different substitution pattern.

    1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Another triazole derivative with an aldehyde group.

Uniqueness

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the methylphenyl group enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-chloro-1-[1-(3-methylphenyl)triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-8-3-2-4-9(5-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUINUERLBAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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